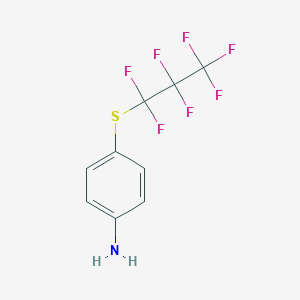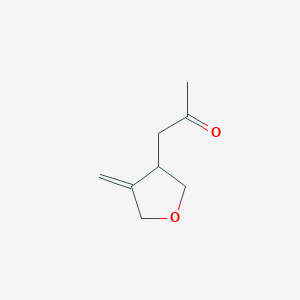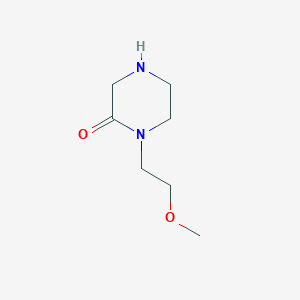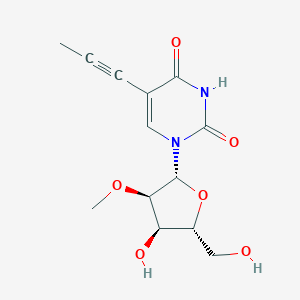
4-(Heptafluoropropylthio)aniline
Vue d'ensemble
Description
4-(Heptafluoropropylthio)aniline is a compound that has garnered interest due to its potential utility in diverse applications. It is an organic compound with the molecular formula C9H6F7NS and a molecular weight of 293.2 g/mol . The compound consists of an aniline moiety substituted with a heptafluoropropylthio group, which imparts unique chemical properties.
Applications De Recherche Scientifique
4-(Heptafluoropropylthio)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(Heptafluoropropylthio)aniline typically involves the reaction of 2-bromoheptafluoropropane with aniline in the presence of sodium dithionite, a solvent, and a catalyst . This method avoids the use of problematic solvents like DMF and does not require zinc or sulfur dioxide . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptafluoropropylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The heptafluoropropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Mécanisme D'action
The mechanism of action of 4-(Heptafluoropropylthio)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Heptafluoropropylthio)benzene
- 4-(Heptafluoropropylthio)phenol
- 4-(Heptafluoropropylthio)benzoic acid
Uniqueness
4-(Heptafluoropropylthio)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-3-1-5(17)2-4-6/h1-4H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHWKSKVSOZEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366012 | |
| Record name | 4-(Heptafluoropropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172961-00-1 | |
| Record name | 4-(Heptafluoropropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)


![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)










